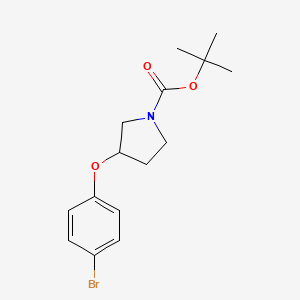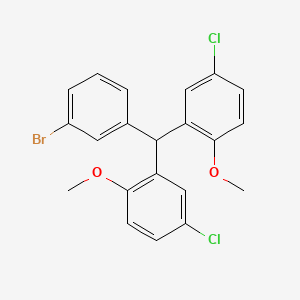
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline
Vue d'ensemble
Description
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied extensively, making it a promising tool for researchers in the field of biomedical sciences.
Applications De Recherche Scientifique
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline has been used extensively in scientific research due to its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor activity, 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline is not fully understood. However, studies have shown that it works by inhibiting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cancer cell growth and survival. Additionally, it has been shown to inhibit the activity of NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Studies have shown that 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline has various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the migration and invasion of cancer cells, and prevent neuronal cell death. Additionally, it has been shown to reduce inflammation and oxidative stress in various models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline in lab experiments is its potential applications in cancer research and the treatment of neurological disorders. It has been shown to have antitumor and neuroprotective effects, making it a promising tool for researchers in these fields. Additionally, it has been shown to have low toxicity in various models, making it a safe compound to use in lab experiments.
However, there are also limitations to using 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline. One direction is to further explore its potential applications in cancer research and the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies could be conducted to optimize its synthesis method to produce higher yields of the desired compound. Overall, 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline has shown great promise as a tool for scientific research, and further studies could lead to new discoveries and advancements in the field of biomedical sciences.
Propriétés
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAGOXLBNSMBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696111 | |
| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |
CAS RN |
885277-69-0 | |
| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)